molecular formula C6H6ClFS B13255418 2-(Chloromethyl)-3-fluoro-5-methylthiophene

2-(Chloromethyl)-3-fluoro-5-methylthiophene

Cat. No.: B13255418
M. Wt: 164.63 g/mol
InChI Key: AOXWCZAWVYJIPO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-fluoro-5-methylthiophene (C₆H₅ClFSS) is a halogenated thiophene derivative featuring a chloromethyl (-CH₂Cl) group at position 2, a fluorine atom at position 3, and a methyl (-CH₃) group at position 5 on the thiophene ring. This compound is of interest in synthetic organic chemistry and materials science due to the interplay of its substituents:

  • The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions.
  • The fluorine atom exerts strong electron-withdrawing effects, modulating the aromatic ring’s electronic density.
  • The methyl group provides steric bulk and stabilizes the thiophene core through hyperconjugation.

Thiophene derivatives are widely used in pharmaceuticals, agrochemicals, and organic electronics.

Properties

Molecular Formula

C6H6ClFS

Molecular Weight

164.63 g/mol

IUPAC Name

2-(chloromethyl)-3-fluoro-5-methylthiophene

InChI

InChI=1S/C6H6ClFS/c1-4-2-5(8)6(3-7)9-4/h2H,3H2,1H3

InChI Key

AOXWCZAWVYJIPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CCl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3-fluoro-5-methylthiophene typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes selective halogenation and alkylation to introduce the desired substituents. For instance, a thiophene derivative can be chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The fluorination step can be achieved using a fluorinating agent such as Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality. The scalability of these methods makes them suitable for large-scale production required in various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-3-fluoro-5-methylthiophene can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can target the halogen substituents.

    Coupling Reactions: The compound can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfoxides and sulfones are typical oxidation products.

    Coupling Products: Biaryl or heteroaryl compounds are formed through coupling reactions.

Scientific Research Applications

2-(Chloromethyl)-3-fluoro-5-methylthiophene has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and polymers.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-fluoro-5-methylthiophene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing and electron-donating groups on the thiophene ring can influence its reactivity and binding affinity to molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene (C₁₅H₁₄Cl₂S₂)
  • Key Differences : This compound (CAS 219537-97-0) has two chlorine atoms at positions 5 and 3', a methyl group at position 2, and a cyclopentenyl substituent. The additional chlorine and fused cyclopentene ring increase steric hindrance and reduce solubility in polar solvents compared to the target compound .
2-Chloro-3-hexyl-5-(3-hexylthiophen-2-yl)thiophene (C₃₄H₄₅Cl₂S₄)
  • Key Differences: Long hexyl chains dominate this compound’s structure, increasing lipophilicity and solubility in nonpolar solvents. The absence of fluorine reduces electron-withdrawing effects, making the ring more reactive toward electrophilic substitution than the target compound .

Functional Group Variations

3-Chlorobenzo[b]thiophene-2-carboxylic Acid (C₉H₅ClO₂S)
  • Key Differences: The carboxylic acid group introduces hydrogen-bonding capability and acidity (pKa ~4), which are absent in the target compound.
4-CHLOROMETHYLTHIAZOLE (C₄H₃ClN₂S)
  • Key Differences : Replacing the thiophene ring with a thiazole (a nitrogen-containing heterocycle) alters electronic properties. The thiazole’s basic nitrogen enhances coordination chemistry, making it useful in catalysis, whereas the target compound’s thiophene is more electron-rich .

Halogenation Patterns

5-Chloro-3-[3,3,4,4,5,5-hexafluoro-2-(5-(2-fluorophenyl)thienyl)cyclopenten-1-yl]-2-methylthiophene (C₂₃H₁₃ClF₇S₂)
  • Key Differences : Six fluorine atoms on the cyclopentene ring create extreme electron deficiency, reducing aromaticity and reactivity toward electrophiles. In contrast, the single fluorine in the target compound allows controlled electronic modulation without excessive deactivation .
Thiophene Fentanyl Hydrochloride (C₂₄H₂₆N₂OS·HCl)
  • Key Differences : This opioid analog incorporates a thiophene moiety but as part of a larger piperidine-based structure. Its pharmacological activity stems from µ-opioid receptor binding, whereas the target compound’s smaller size limits such interactions .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
2-(Chloromethyl)-3-fluoro-5-methylthiophene C₆H₅ClFSS Cl-CH₂, F, CH₃ Synthetic intermediate, electronics
5-Chloro-3-[...]-2-methylthiophene C₁₅H₁₄Cl₂S₂ Cl, CH₃, cyclopentenyl Charge transport materials
3-Chlorobenzo[b]thiophene-2-carboxylic Acid C₉H₅ClO₂S Cl, COOH Fluorescent probes, catalysis
4-CHLOROMETHYLTHIAZOLE C₄H₃ClN₂S Cl-CH₂, thiazole ring Ligand in coordination chemistry
Thiophene Fentanyl Hydrochloride C₂₄H₂₆N₂OS·HCl Thiophene, piperidine, anilino Opioid receptor agonist

Research Findings and Implications

  • Synthetic Utility : The chloromethyl group in the target compound facilitates cross-coupling reactions, as seen in polychlorinated thiophene synthesis .
  • Electronic Effects: Fluorine’s electron-withdrawing nature makes the compound less reactive than non-fluorinated analogs but more stable under oxidative conditions .
  • Toxicity Considerations: Limited data on thiophene derivatives’ toxicity (e.g., Thiophene fentanyl) highlight the need for further safety studies .

Biological Activity

2-(Chloromethyl)-3-fluoro-5-methylthiophene is an organic compound characterized by a thiophene ring with specific substitutions that enhance its biological activity. The compound contains a chloromethyl group at the second position, a fluorine atom at the third position, and a methyl group at the fifth position, contributing to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C6_6H6_6ClF S
  • Molecular Weight : Approximately 160.63 g/mol
  • Structure : The presence of both halogen (chlorine and fluorine) and thiophene functionalities makes this compound particularly interesting for various synthetic and biological applications.

Biological Activity Overview

Research indicates that 2-(Chloromethyl)-3-fluoro-5-methylthiophene exhibits antimicrobial and antifungal properties, suggesting its potential as a candidate for pharmacological investigation. The mechanism of action is hypothesized to involve interactions with specific enzymes or receptors in microbial cells, potentially inhibiting their activity.

The biological activity of this compound may be attributed to:

  • Binding Interactions : Preliminary studies suggest that it may bind to certain proteins or enzymes, inhibiting their function.
  • Enzyme Inhibition : The compound's structure allows it to interact with active sites of enzymes, potentially disrupting metabolic pathways in target organisms.

Antimicrobial Activity

In vitro studies have shown that 2-(Chloromethyl)-3-fluoro-5-methylthiophene demonstrates significant antimicrobial activity against various bacterial strains. These findings indicate a promising avenue for developing new antimicrobial agents.

Case Studies

  • Study on Antifungal Properties : A study evaluated the antifungal efficacy of this compound against common fungal pathogens. Results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of fungal growth.
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed potential binding affinities between 2-(Chloromethyl)-3-fluoro-5-methylthiophene and key microbial enzymes. This supports the hypothesis that the compound may act as an enzyme inhibitor.

Comparative Analysis with Related Compounds

The following table summarizes the properties and activities of structurally similar compounds:

Compound NameKey FeaturesAntimicrobial Activity
2-(Chloromethyl)-3-fluorothiopheneLacks methyl substitutionModerate
2-Fluoro-3-chlorothiopheneSimilar halogen substitutionsLow
3-Methyl-2-chlorothiopheneMethyl substitution at a different positionHigh

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